molecular formula C11H20N4 B1422972 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1334146-93-8

3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B1422972
CAS No.: 1334146-93-8
M. Wt: 208.3 g/mol
InChI Key: KVAZXZSOLFWVRB-UHFFFAOYSA-N
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Description

3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a functionalized piperazine derivative designed for research and development, particularly in medicinal chemistry. The piperazine ring is a privileged scaffold in drug discovery, frequently found in FDA-approved pharmaceuticals across various therapeutic areas, including kinase inhibitors for oncology, receptor modulators for central nervous system (CNS) disorders, and antiviral agents . Its utility stems from its ability to improve aqueous solubility and optimize the physicochemical properties of lead compounds, while also serving as a conformational spacer to correctly position pharmacophoric groups . The incorporation of the 1H-pyrazolyl moiety, linked via an ethyl tether, adds a versatile nitrogen-containing heterocycle that can engage in key molecular interactions with biological targets. Piperazine derivatives bearing pyrazole rings have been investigated as key intermediates in the synthesis of potential therapeutic agents and have demonstrated specific biological activities in preclinical research; for instance, similar molecular architectures have been explored for anxiolytic-like profiles involving serotonergic pathways . As a synthon, this compound is a valuable precursor for further synthetic elaboration through reactions at its secondary amine or the pyrazole ring. Researchers can utilize it in various chemical transformations, including alkylation, acylation, and metal-catalyzed cross-coupling reactions, to generate diverse libraries for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-ethyl-1-(2-pyrazol-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-2-11-10-14(7-5-12-11)8-9-15-6-3-4-13-15/h3-4,6,11-12H,2,5,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAZXZSOLFWVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves the reaction of 1-(2-chloroethyl)piperazine with 1H-pyrazole under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine

This compound is a chemical compound with the molecular formula C11H20N4C_{11}H_{20}N_4 and a molecular weight of 208.31 g/mol. It is a piperazine derivative that features a piperazine ring substituted with an ethyl group and a 1H-pyrazole moiety. The presence of both piperazine and pyrazole functionalities in its structure enhances its bioactivity, making it a subject of interest in medicinal chemistry.

Applications

This compound has several scientific research applications.

Chemistry
It is used as a building block in the synthesis of more complex heterocyclic compounds. The synthesis of this compound typically involves multiple steps, such as using phenyl hydrazine and an appropriate ketone or aldehyde under reflux conditions to form the pyrazole, followed by subsequent reactions to introduce the piperazine structure.

Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. Certain pyrazole compounds possess antibacterial activity against multi-drug resistant strains such as Acinetobacter baumannii.

Medicine
Research is ongoing to explore its potential as a therapeutic agent due to its interaction with various biological targets. Compounds with pyrazole cores are being explored for their anticancer properties and have been found to induce apoptosis in cancer cells, potentially serving as leads for developing new cancer therapies. Pyrazole derivatives have also been identified for their potential in treating neurological disorders due to their anticonvulsant properties.

Industry
It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Biological Activities

This compound has garnered attention for its diverse biological activities. Its biological activity is primarily attributed to its ability to modulate specific molecular targets.

Enzyme Inhibition
The compound has been shown to inhibit enzymes involved in inflammatory pathways, which may lead to anti-inflammatory effects.

Receptor Interaction
It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Potential Therapeutic Applications

Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole compounds possess antibacterial activity.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in treating conditions like arthritis and other inflammatory diseases. Treatment with the compound led to a marked reduction in inflammatory markers such as TNF-α and IL-6, supporting its use in inflammatory disorders.

Antitumor Activity
Studies have also highlighted the potential of pyrazole derivatives as antitumor agents. They exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Studies

Antimicrobial Efficacy
A study evaluated the effectiveness of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound had significant antibacterial activity, making them candidates for further development as antibiotic adjuvants.

Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects were assessed using models of induced inflammation. The results indicated that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-α and IL-6, supporting its use in inflammatory disorders.

Structural Analogs

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
4-(2-(1H-pyrazol-1-yl)ethyl)piperidineC11H18N4C_{11}H_{18}N_4Contains a piperidine ring instead of piperazine; may exhibit different pharmacological properties.
3-methyl-1-(phenyl)-1H-pyrazoleC10H10N2C_{10}H_{10}N_2Lacks the piperazine structure; primarily studied for its antitumor activity.
1-(3-methylphenyl)-4-(4,5-dihydroimidazolyl)-piperazineC14H20N4C_{14}H_{20}N_4Incorporates an imidazole ring; potential use in CNS disorders due to its unique structure.

Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives

Mechanism of Action

The mechanism of action of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological pathways, potentially leading to the modulation of enzyme activity or receptor binding . This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

3-Ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, an ethyl group, and a pyrazole moiety. The structural formula can be represented as follows:

C12H18N4\text{C}_{12}\text{H}_{18}\text{N}_{4}

This unique combination of functional groups contributes to its varied interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, which may lead to anti-inflammatory effects .
  • Receptor Interaction : It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways .

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole compounds possess antibacterial activity against multi-drug resistant strains such as Acinetobacter baumannii .

CompoundActivityReference
This compoundAntibacterial
Pyrazole DerivativesAntifungal

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

3. Antitumor Activity

Studies have also highlighted the potential of pyrazole derivatives as antitumor agents. They exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound had significant antibacterial activity, making them candidates for further development as antibiotic adjuvants .

Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects were assessed using models of induced inflammation. The results indicated that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-α and IL-6, supporting its use in inflammatory disorders .

Q & A

Q. What are the established synthetic routes for 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine, and how are intermediates purified?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of a piperazine core (e.g., 1-(2-fluorobenzyl)piperazine) with propargyl bromide in the presence of K₂CO₃ in DMF, followed by TLC monitoring and silica gel chromatography for purification . Pyrazole moieties can be introduced via Claisen-Schmidt condensation or cyclization of hydrazine derivatives with vicinal diols under FeCl₃/TBHP catalysis . Key intermediates are characterized by ¹H/¹³C NMR and IR spectroscopy to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

¹H/¹³C NMR is essential for confirming the piperazine backbone and substituents (e.g., ethyl and pyrazolyl groups). IR identifies functional groups like C-N stretches (~1,250 cm⁻¹). Mass spectrometry determines molecular weight and fragmentation patterns. X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation . Validation involves comparing experimental data with computed spectra (e.g., DFT) or literature values for analogous compounds .

Q. What solvent systems and reaction conditions optimize yield in piperazine functionalization?

Polar aprotic solvents (DMF, acetonitrile) with bases (K₂CO₃, NaOAc) enhance nucleophilic substitution efficiency. Reactions are typically stirred at room temperature or under reflux (60–100°C) for 6–12 hours . For pyrazole coupling, ethanol or ethyl acetate is preferred for cyclization, with Na₂SO₄ used for drying organic extracts .

Q. How is the purity of the compound assessed, and what are common contaminants?

HPLC with UV detection (≥95% purity) is standard. Contaminants include unreacted starting materials (e.g., residual piperazine), byproducts from incomplete alkylation, or regioisomers. Column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are effective purification steps .

Q. What safety precautions are necessary during synthesis and handling?

Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediates like propargyl bromide. Avoid inhalation of fine powders; store compounds in airtight containers at 2–8°C. Refer to SDS for specific hazards (e.g., 1-(4-chlorophenyl)piperazine requires stable side-position storage if inhaled) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Conflicting assignments arise from dynamic conformational changes in the piperazine ring or pyrazole rotamers. Use variable-temperature NMR to identify coalescence points or employ 2D techniques (COSY, HSQC) to trace coupling networks . DFT calculations (B3LYP/6-31G*) model equilibrium geometries and predict chemical shifts, aiding in assignment .

Q. What strategies improve regioselectivity in pyrazole-ethyl-piperazine coupling?

Steric and electronic effects dominate. Use bulky directing groups (e.g., tert-butyl) on the pyrazole to favor coupling at the less hindered nitrogen. Microwave-assisted synthesis or transition metal catalysts (CuI) can enhance selectivity . Monitor reaction progress via LC-MS to isolate the desired regioisomer .

Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound?

Docking studies (AutoDock Vina) into target proteins (e.g., PDE inhibitors or kinase domains) assess binding affinity. Pharmacophore models highlight critical interactions (e.g., hydrogen bonding with the pyrazole nitrogen). MD simulations (GROMACS) evaluate stability over 100-ns trajectories . Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental designs address low bioavailability in preclinical studies?

Modify substituents to enhance solubility: replace ethyl with hydroxyl groups or introduce PEGylated chains. Assess logP via shake-flask methods and permeability using Caco-2 cell monolayers. Co-crystallization with cyclodextrins improves aqueous solubility .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

Synthesize derivatives with variations at the ethyl, pyrazolyl, or piperazine positions. Test in vitro against target enzymes (e.g., antimicrobial assays) and correlate activity with electronic descriptors (Hammett σ) or steric parameters (Taft Es). QSAR models identify critical substituents for optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine
Reactant of Route 2
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3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine

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